Teflurane

概要

説明

準備方法

Teflurane can be synthesized through the halogenation of ethane derivatives. The synthetic route typically involves the reaction of ethane with bromine and fluorine under controlled conditions to produce 2-bromo-1,1,1,2-tetrafluoroethane . Industrial production methods focus on optimizing the yield and purity of the compound while ensuring safety and environmental compliance .

化学反応の分析

テフルランは、次のようないくつかの種類の化学反応を起こします。

酸化: テフルランは特定の条件下で酸化される可能性がありますが、その安定性のために一般的な反応ではありません。

還元: この化合物は還元される可能性がありますが、この反応はあまり一般的ではありません。

これらの反応によって生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまなハロゲン化エタンを生み出す可能性があります .

科学研究への応用

テフルランは、さまざまな分野における潜在的な用途のために研究されています。

科学的研究の応用

Anesthesia in Veterinary Medicine

Teflurane is primarily utilized as an inhalational anesthetic in veterinary settings. Its properties allow for rapid induction and recovery from anesthesia, which is critical during surgical procedures. Studies have shown that this compound's anesthetic effects are comparable to other inhalational agents like halothane and cyclopropane, making it a viable option for various animal surgeries.

Cardiovascular Research

Research has investigated this compound's cardiovascular effects, particularly its impact on heart rate and blood pressure. Such studies are essential for understanding how different anesthetics influence cardiovascular stability during surgery. This compound has been noted to cause changes in cardiovascular parameters, which are critical considerations in anesthesia management.

Nephrotoxic Effects Investigation

The potential nephrotoxic effects of this compound have been a subject of scientific inquiry. Animal studies have explored the mechanisms by which this compound might induce kidney damage, contributing to the understanding of risks associated with inhalational anesthetics. This research helps in developing safer alternatives for clinical use.

Mechanistic Studies in Neuroscience

This compound has been employed in studies aimed at elucidating the mechanisms of anesthesia at the cellular and molecular levels. These investigations focus on how inhalational anesthetics like this compound modulate neuronal excitability and synaptic transmission, providing insights into the processes that lead to unconsciousness and pain relief.

Synthesis and Chemical Stability

This compound can be synthesized through several methods involving brominated compounds and fluorinating agents. The compound exhibits stability under standard conditions but can undergo oxidation reactions when exposed to certain environments. Its unique chemical structure allows researchers to explore its reactivity compared to other halogenated hydrocarbons.

Comparative Analysis of Halogenated Anesthetics

The following table summarizes key characteristics of this compound compared to other halogenated anesthetics:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C₂HBrF₄ | Low blood solubility; rapid onset; potential nephrotoxicity |

| Halothane | C₂HBrCl₃ | High solubility; potential hepatotoxicity |

| Enflurane | C₃H₂F₅O | Moderate solubility; less potent than this compound |

| Isoflurane | C₃H₂F₅O | Low solubility; widely used in human anesthesia |

| Desflurane | C₃H₂F₆O | Very low blood solubility; rapid onset and recovery |

| Sevoflurane | C₄H₂F₄O | Low blood solubility; favored for pediatric anesthesia |

Case Study 1: Cardiovascular Effects

In a controlled study involving animal models, this compound was administered to evaluate its cardiovascular responses during surgical procedures. The findings indicated significant alterations in heart rate and blood pressure, necessitating careful monitoring during anesthesia administration .

Case Study 2: Nephrotoxicity Assessment

A series of experiments were conducted to assess the nephrotoxic potential of this compound in rats. Results showed that prolonged exposure could lead to kidney damage, underscoring the need for further investigation into safe dosages and administration protocols.

Case Study 3: Mechanistic Insights

Research focusing on neuronal activity demonstrated that this compound affects synaptic transmission in specific brain regions, contributing to a deeper understanding of how inhalational anesthetics induce unconsciousness .

作用機序

テフルランがその効果を発揮するメカニズムには、中枢神経系との相互作用が含まれます。 テフルランはGABA_A受容体の正の異種アロステリックモジュレーターとして作用し、GABAの抑制効果を増強することで、鎮静作用と麻酔作用をもたらします . また、他のイオンチャネルや受容体にも影響を与え、全体的な麻酔効果に貢献しています .

類似化合物との比較

テフルランは、メトキシフルラン、ハロタン、デスフルランなどの他のハロゲン化麻酔薬に似ています。 テフルランは、そのハロゲン化パターンの特異性と関連する心臓性不整脈が特徴です . その他の類似化合物には次のものがあります。

メトキシフルラン: 高効力と作用の緩徐な発現が知られています.

ハロタン: 広く使用されていますが、肝毒性と関連しています.

デスフルラン: 作用の発現と消失が速いことが知られています.

テフルランの独自性は、臭素原子とフッ素原子の特定の組み合わせにあり、それが独自の化学的および物理的特性に貢献しています .

生物活性

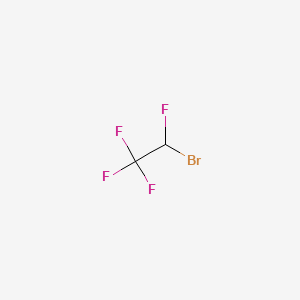

Teflurane, chemically known as 1,1,1,2-tetrafluoro-2-bromoethane, is a halogenated hydrocarbon anesthetic with the molecular formula C₂HBrF₄. It has garnered attention primarily in veterinary medicine due to its anesthetic properties and its rapid onset of action, attributed to low blood solubility. However, its development was halted due to significant safety concerns, particularly regarding cardiovascular effects such as cardiac arrhythmias observed during clinical trials.

Anesthetic Properties

This compound exhibits anesthetic properties comparable to other inhalational anesthetics like halothane and cyclopropane. Its mechanism of action involves modulation of neuronal excitability and synaptic transmission, which are critical for producing unconsciousness and analgesia. Research indicates that this compound can influence cardiovascular parameters, including heart rate and blood pressure, making it essential to monitor these factors during its application in anesthesia .

Cardiovascular Effects

In studies involving animal models, this compound administration at varying concentrations resulted in erratic sympathetic responses. For instance, in one study with cats, this compound was administered at concentrations of 5%, 10%, or 20% over periods of 11 minutes, leading to inconsistent cardiovascular reactions . This variability underscores the need for caution when using this compound in clinical settings.

Nephrotoxicity Concerns

The nephrotoxic potential of this compound has been a subject of investigation. Animal studies have explored the mechanisms by which this compound may induce kidney damage. These findings are crucial for understanding the risks associated with inhalational anesthetics and developing safer alternatives.

Synthesis and Stability

This compound can be synthesized through various methods, including the direct fluorination of 1,1,1-tribromoethane using fluorine gas. The synthesis process requires careful handling due to the reactivity of halogenated intermediates. Under standard conditions, this compound is stable but can undergo oxidation reactions when exposed to specific environments.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Notable Case Studies

- Veterinary Applications : In veterinary settings, this compound has been utilized for its rapid anesthetic effects. However, reports indicate instances of adverse cardiovascular events during procedures.

- Research Applications : this compound has been employed in laboratory settings to study neuronal functions and the mechanisms underlying anesthesia at cellular levels. These investigations provide insights into how inhalational anesthetics affect synaptic transmission and neuronal excitability.

特性

IUPAC Name |

2-bromo-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXZIZDRFQFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861765 | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-72-1, 30283-90-0 | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teflurane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromotetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6492U1O9V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。